molecular formula C19H18FN5O B2991693 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1396760-34-1

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2991693
CAS No.: 1396760-34-1
M. Wt: 351.385
InChI Key: NPTYUSVCVMONPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C22H24N6O. It has a molecular weight of 388.5 g/mol . The compound has a complex structure with several functional groups, including a pyrrole ring, a pyridazine ring, a piperazine ring, and a fluorophenyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 388.5 g/mol. It has a topological polar surface area of 65.5 Ų. The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors. It has 3 rotatable bonds .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

One notable area of research has been the synthesis of new Mannich bases of arylpyridazinones, including derivatives similar to the compound , to explore their analgesic and anti-inflammatory activities. These compounds have shown promising results, with some derivatives demonstrating potent analgesic activity surpassing that of acetylsalicylic acid in specific tests. The anti-inflammatory activity of these compounds has also been compared favorably to standard drugs like indomethacin, without showing significant side effects such as gastric ulcerogenic effects. This suggests potential applications in developing new pain management and anti-inflammatory therapies (Gökçe et al., 2005).

Anticonvulsant Agents

Research has also been conducted on the design and synthesis of derivatives for use as sodium channel blockers and anticonvulsant agents. This line of investigation has led to the identification of compounds with significant protective effects in models of epilepsy, offering insights into the development of new treatments for seizure disorders (Malik & Khan, 2014).

Antimicrobial and Antiproliferative Activities

The synthesis and evaluation of novel heterocycles for antimicrobial and antiproliferative activities have been another area of focus. These studies have led to the discovery of compounds with effective action against various microbial strains and cancer cell lines, highlighting the compound's potential in addressing infectious diseases and cancer (Fahim et al., 2021).

Structural and Electronic Studies

In addition to therapeutic applications, there has been interest in understanding the structural and electronic characteristics of these compounds. Research involving X-ray diffraction, DFT studies, and analysis of molecular interactions has provided valuable insights into the molecular structure, electronic properties, and potential reactivity of these compounds, which could inform further synthetic and medicinal chemistry efforts (Huang et al., 2021).

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTYUSVCVMONPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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